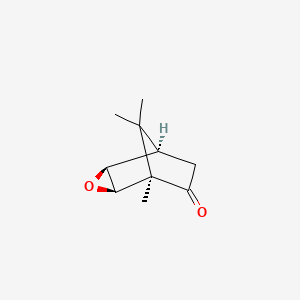

5,6-Epoxycamphor

説明

5,6-Epoxycamphor is a bicyclic monoterpene derivative formed via the epoxidation of camphor analogues, specifically at the C5 and C6 positions. This compound is structurally characterized by a three-membered epoxide ring fused to the camphor skeleton, which significantly alters its electronic and steric properties compared to unmodified camphor. It is synthesized enzymatically through cytochrome P450-CAM-mediated oxygenation of 5-methylenylcamphor, yielding an exo-epoxide product . The epoxide functional group renders 5,6-Epoxycamphor reactive in ring-opening reactions, making it valuable in synthetic organic chemistry and biochemical studies. Its interactions with enzymes like P450-CAM provide insights into substrate selectivity and catalytic mechanisms.

特性

CAS番号 |

81560-75-0 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC名 |

(1R,2S,4R,5R)-5,8,8-trimethyl-3-oxatricyclo[3.2.1.02,4]octan-6-one |

InChI |

InChI=1S/C10H14O2/c1-9(2)5-4-6(11)10(9,3)8-7(5)12-8/h5,7-8H,4H2,1-3H3/t5-,7-,8-,10-/m0/s1 |

InChIキー |

VDNOFKUMNFEUSJ-BNJNZJEJSA-N |

SMILES |

CC1(C2CC(=O)C1(C3C2O3)C)C |

異性体SMILES |

C[C@]12[C@@H]3[C@@H](O3)[C@@H](C1(C)C)CC2=O |

正規SMILES |

CC1(C2CC(=O)C1(C3C2O3)C)C |

同義語 |

5,6-epoxycamphor exo-5,6-epoxycampho |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

5,5-Difluorocamphor

- Structural Differences : Features two fluorine atoms at C5, replacing the methylenyl group in 5,6-Epoxycamphor. This substitution introduces strong electron-withdrawing effects.

- Reactivity : Unlike 5,6-Epoxycamphor, 5,5-difluorocamphor undergoes hydroxylation at C9 to form 9-hydroxymethylcamphor rather than epoxidation. This divergence highlights how fluorination redirects enzymatic activity toward alternative reaction pathways .

- Analytical Data : The hydroxylated product lacks characteristic NMR peaks (e.g., M1228 and M1231) associated with 3-hydroxy- or hydroxymethyl-substituted camphors, confirming its unique regioselectivity .

5-Methylenylcamphor

- Structural Differences : Contains an exocyclic double bond at C5-C6, which is the precursor site for epoxidation in 5,6-Epoxycamphor.

- Reactivity : The methylenyl group facilitates epoxidation by cytochrome P450-CAM, producing 5,6-Epoxycamphor as the exo-epoxide product. This contrasts with the hydroxylation pathway observed in fluorinated analogues .

- Binding Affinity : Substrate binding constants (Kd) for methylenylcamphor enantiomers (1R and 1S) differ slightly, suggesting stereochemical influences on enzyme-substrate interactions .

Comparative Data Table

| Parameter | 5,6-Epoxycamphor | 5,5-Difluorocamphor | 5-Methylenylcamphor |

|---|---|---|---|

| Substituents | Epoxide at C5-C6 | Two fluorine atoms at C5 | Exocyclic double bond at C5-C6 |

| Reaction Type | Epoxidation | Hydroxylation at C9 | Epoxidation precursor |

| Primary Product | Exo-epoxide (15) | 9-Hydroxymethylcamphor (13) | Exo-epoxide (15) |

| Key NMR Features | Epoxide ring signals | Absence of M1228/M1231 | Olefinic proton signals |

| Enzyme Binding (Kd) | Not explicitly reported | Reported for enantiomers | Reported for enantiomers |

| Stoichiometry | O₂-dependent epoxidation | O₂-dependent hydroxylation | O₂-dependent epoxidation |

Data synthesized from cytochrome P450-CAM studies .

Research Findings and Implications

Substituent-Directed Reactivity : Fluorine atoms at C5 in 5,5-difluorocamphor suppress epoxidation, favoring hydroxylation at distal sites (C9). In contrast, the methylenyl group in 5-methylenylcamphor promotes epoxidation at C5-C6, underscoring the role of electronic effects in enzymatic catalysis .

Stereochemical Sensitivity : Enantiomers of methylenylcamphor exhibit distinct binding constants, suggesting that chiral centers influence substrate orientation in P450-CAM’s active site .

Analytical Challenges : Proposed structures like 6-hydroxy-5,5-difluorocamphor lack definitive NMR confirmation, emphasizing the need for advanced spectroscopic validation in studying hydroxylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。